molecular formula C9H12FNO3S B14185862 3-(4-Fluoroanilino)propane-1-sulfonic acid CAS No. 890144-30-6

3-(4-Fluoroanilino)propane-1-sulfonic acid

Katalognummer: B14185862
CAS-Nummer: 890144-30-6
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: IBYAWIUXZSQRLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Fluoroanilino)propane-1-sulfonic acid is an organic compound characterized by the presence of a fluoroaniline group attached to a propane sulfonic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoroanilino)propane-1-sulfonic acid typically involves the reaction of 4-fluoroaniline with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluoroanilino)propane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted fluoroaniline compounds.

Wissenschaftliche Forschungsanwendungen

3-(4-Fluoroanilino)propane-1-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Fluoroanilino)propane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroaniline group can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The sulfonic acid moiety may enhance the compound’s solubility and facilitate its transport within biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Fluoroanilino)propane-1-sulfonic acid is unique due to the presence of the fluoroaniline group, which imparts distinct chemical properties and potential biological activity. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

890144-30-6

Molekularformel

C9H12FNO3S

Molekulargewicht

233.26 g/mol

IUPAC-Name

3-(4-fluoroanilino)propane-1-sulfonic acid

InChI

InChI=1S/C9H12FNO3S/c10-8-2-4-9(5-3-8)11-6-1-7-15(12,13)14/h2-5,11H,1,6-7H2,(H,12,13,14)

InChI-Schlüssel

IBYAWIUXZSQRLY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NCCCS(=O)(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.